molecular formula C8H8FNO3 B8303492 2-(4-Fluoro-2-nitrophenyl)ethanol

2-(4-Fluoro-2-nitrophenyl)ethanol

Cat. No.: B8303492
M. Wt: 185.15 g/mol
InChI Key: ORYNFHRBOIYIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-nitrophenyl)ethanol is a nitroaromatic compound featuring a fluorinated phenyl ring substituted with a nitro group at the ortho position and an ethanol moiety at the benzylic position. The nitro and fluorine substituents confer unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry, particularly in the development of antiviral and antibacterial agents .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(4-fluoro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)8(5-7)10(12)13/h1-2,5,11H,3-4H2

InChI Key

ORYNFHRBOIYIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(4-fluoro-2-nitrophenyl)ethanol with structurally related compounds, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Melting Point (°C) Synthesis Yield (%)
This compound C₈H₈FNO₃* 185.16* -NO₂ (ortho), -F (para), -CH₂CH₂OH Not reported Not reported
1-(4-Fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate (3b) C₁₄H₁₄FNO₅ 295.27 Cyclohexanone ring, ester group Not reported ~40–60
1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-fluoro-2-nitrophenyl)ethanol (9a) C₁₇H₁₄FN₃O₃ 344.31 Pyrazole heterocycle, extended aryl group 145 35
1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2-(4-fluoro-2-nitrophenyl)ethanol (9b) C₁₇H₁₄FN₃O₃ 344.31 1,2,4-Triazole heterocycle 145 35
2-(4-Fluorophenyl)ethanol C₈H₉FO 140.16 -F (para), -CH₂CH₂OH (no nitro group) Not reported Not reported
2-(4-Fluoro-2-nitrophenyl)-1-(p-tolyl)ethan-1-ol C₁₅H₁₄FNO₃ 275.28 p-Tolyl group instead of ethanol 72–73 52

*Calculated based on analogous structures.

Key Observations:

Impact of Heterocycles: Compounds 9a and 9b (pyrazole/triazole derivatives) exhibit higher molecular weights (~344 g/mol) and identical melting points (145°C), suggesting similar crystallinity despite heterocyclic differences .

Nitro Group Influence: The absence of the nitro group in 2-(4-fluorophenyl)ethanol reduces molecular weight by ~45 g/mol and likely increases volatility. The nitro group in this compound contributes to electron-withdrawing effects, stabilizing intermediates in synthetic pathways .

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